Vilazodone

Overview

Description

Vilazodone is a medication primarily used to treat major depressive disorder. It is classified as a serotonin modulator and is taken orally. This compound was approved for medical use in the United States in 2011 and in Canada in 2018 . It is known for its dual mechanism of action, combining serotonin reuptake inhibition with partial agonism at serotonin 1A receptors .

Mechanism of Action

Target of Action

Vilazodone is an antidepressant agent that primarily targets the 5-HT transporter and 5-HT1A receptors . These targets play a crucial role in the regulation of mood and behavior.

Mode of Action

This compound selectively inhibits serotonin reuptake in the central nervous system, thereby increasing serotonin levels in the brain . It also acts as a partial agonist of 5HT-1A receptors . This dual action has led to this compound being referred to as a Selective Partial Agonist and Reuptake Inhibitor (SPARI) .

Biochemical Pathways

It is known that this compound increases serotonin levels in the brain by inhibiting the reuptake of serotonin . This activity, combined with its partial agonist action on 5HT-1A receptors, is associated with antidepressive activity . Additionally, this compound has been shown to regulate the SRC/MAPK signaling pathway, which may facilitate certain cellular processes .

Pharmacokinetics

This compound’s bioavailability is 72% when taken with food . This suggests that food intake can significantly impact the drug’s absorption and overall effectiveness. The peak plasma concentrations of this compound are usually achieved within approximately 4-5 hours after oral administration . This compound is extensively metabolized in the liver, principally by the CYP3A4 enzyme, with minor contributions from CYP2C19 and CYP2D6 .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to increase serotonin levels in the brain and its partial agonist action on 5HT-1A receptors . These actions are believed to contribute to this compound’s antidepressant effects .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s bioavailability and effectiveness are optimized when it is taken with food . Additionally, the drug’s metabolism can be affected by factors that influence liver function, as this compound is extensively metabolized in the liver .

Biochemical Analysis

Biochemical Properties

Vilazodone increases serotonin levels in the brain by inhibiting the reuptake of serotonin while acting as a partial agonist on serotonin-1A receptors . This dual activity has led to this compound sometimes being referred to as a selective partial agonist and reuptake inhibitor (SPARI) .

Cellular Effects

This compound has been shown to increase serotonin levels in the brain, which can have various effects on cells and cellular processes . For example, it can influence cell function by impacting cell signaling pathways related to serotonin. It can also affect gene expression related to serotonin receptors and transporters .

Molecular Mechanism

This compound selectively inhibits serotonin reuptake in the central nervous system as well as acting as a partial agonist of 5HT-1A receptors . This dual action allows it to increase serotonin levels in the brain while also stimulating serotonin-1A receptors .

Temporal Effects in Laboratory Settings

While long-term safety of this compound has not been fully established, a one-year open-label case series reported that 3.8% of patients experienced serious adverse effects

Metabolic Pathways

This compound is mainly metabolized by cytochrome P450 (CYP)3A4 and also to a minor extent by CYP2C19 and CYP 2D6 . These enzymes play a crucial role in the metabolic pathways of this compound.

Preparation Methods

Vilazodone can be synthesized through several routes. One method involves the reaction of 5-cyanoindole with 4-chlorobutanoyl chloride under the catalysis of isobutyl-aluminum chloride, followed by reduction with 2-(methoxyethoxy)aluminum hydride. Another method uses 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials, resulting in an overall yield of 24% and 99% purity . Industrial production methods often involve the use of environmentally friendly reagents and scalable processes to ensure high yield and purity .

Chemical Reactions Analysis

Vilazodone undergoes various chemical reactions, including nucleophilic substitution and reduction. Common reagents used in these reactions include potassium carbonate in dimethylformamide and sodium borohydride in trifluoroacetic acid. Major products formed from these reactions include intermediates such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(piperazin-1-yl)benzofuran-2-carboxamide .

Scientific Research Applications

Vilazodone is extensively studied for its applications in treating major depressive disorder. It has shown efficacy in clinical trials and is considered a promising treatment for patients who do not respond to other antidepressants . Research also explores its potential in treating anxiety disorders due to its unique mechanism of action . Additionally, this compound’s safety profile and side effects are subjects of ongoing research, with studies evaluating its impact on sexual dysfunction and weight gain .

Comparison with Similar Compounds

Vilazodone is often compared to other antidepressants such as bupropion and duloxetine. Unlike bupropion, which primarily affects norepinephrine and dopamine reuptake, this compound specifically targets serotonin pathways . Compared to duloxetine, which is a serotonin-norepinephrine reuptake inhibitor, this compound’s unique partial agonism at serotonin 1A receptors sets it apart . This unique mechanism may result in fewer side effects related to sexual dysfunction and weight gain .

Similar compounds include:

- Bupropion

- Duloxetine

- Vortioxetine

These compounds share some pharmacological properties with this compound but differ in their specific mechanisms of action and side effect profiles .

Biological Activity

Vilazodone is a novel antidepressant primarily used for the treatment of major depressive disorder (MDD). Its unique pharmacological profile combines selective serotonin reuptake inhibition with partial agonism at the 5-HT1A receptor, leading to its classification as a selective serotonin reuptake inhibitor and partial agonist (SPARI) . This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, safety profile, and case studies.

This compound's primary mechanism involves the inhibition of serotonin reuptake in the central nervous system. It acts as a potent inhibitor of the sodium-dependent serotonin transporter (SERT) with an IC50 value of 0.2 nM . Concurrently, it exhibits partial agonistic activity at the 5-HT1A receptor (IC50 = 0.5 nM), which may enhance its antidepressant effects by mitigating the delayed onset often seen with traditional SSRIs .

The dual action on serotonin levels helps to increase synaptic availability, potentially leading to improved mood and reduced depressive symptoms. The pharmacodynamic properties suggest that this compound may also influence neuroplasticity, although these mechanisms require further investigation.

Pharmacokinetics

This compound is characterized by several key pharmacokinetic properties:

- Bioavailability : Approximately 72% when taken with food .

- Volume of Distribution : Large, though specific values are not well-defined.

- Protein Binding : High (96-99%), which may affect the pharmacokinetics of co-administered drugs .

- Metabolism : Primarily metabolized by cytochrome P450 (CYP) 3A4, with minor contributions from CYP2C19 and CYP2D6 .

- Half-Life : Approximately 25 hours, allowing for once-daily dosing .

- Clearance : Varies based on renal function; healthy individuals show a clearance rate of 26.4–26.9 L/h compared to 19.9–25.1 L/h in those with mild to moderate renal impairment .

Clinical Efficacy

Numerous clinical trials have evaluated this compound's efficacy in treating MDD. A notable randomized controlled trial demonstrated significant improvements in depressive symptoms compared to placebo:

| Study Parameter | This compound (40 mg/day) | Placebo | P-value |

|---|---|---|---|

| MADRS Change | -5.117 | -0.622 | <0.00001 |

| CGI-S Change | Significant | Not significant | <0.00001 |

| Sustained Response Rate | 27% | 17% | <0.01 |

The study reported that patients receiving this compound showed statistically significant improvements in both the Montgomery-Asberg Depression Rating Scale (MADRS) and Clinical Global Impression-Severity scale (CGI-S) starting from week 2 through to the end of the study .

Safety Profile

This compound is generally well tolerated; however, some adverse effects have been noted:

- Common Adverse Effects : Diarrhea and nausea were more prevalent in patients taking this compound compared to placebo, though most cases were mild .

- Weight Gain and Sexual Dysfunction : These were reported but occurred at low rates across treatment groups .

Case Studies and Research Findings

Several case studies highlight this compound's effectiveness and safety in diverse populations:

- Case Study on Efficacy : A study involving patients with recurrent MDD showed that this compound led to a significant reduction in depressive symptoms as measured by MADRS scores over an 8-week period.

- Long-term Efficacy : An analysis indicated sustained efficacy in patients who continued treatment beyond initial studies, supporting long-term use for managing chronic depression .

Properties

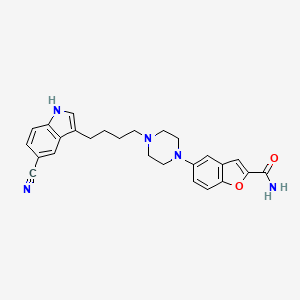

IUPAC Name |

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEGOXDYSFKCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870086 | |

| Record name | Vilazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vilazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e-01 g/L | |

| Record name | Vilazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Vilazodone selectively inhibits serotonin reuptake in the central nervous system as well as acting as a partial agonist of 5HT-1A receptors. The exact mechanism for how these effects translate to its antidepressant effects are not known, though there is an association between these effects and antidepressive activity., Vilazodone has been reported to be an inhibitor of 5-hydoxytryptamine (5-HT) reuptake and a partial agonist at 5-HT1A receptors. Using [35S]GTPgammaS binding in rat hippocampal tissue, vilazodone was demonstrated to have an intrinsic activity comparable to the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). Vilazodone (1-10 mg/kg p.o.) dose-dependently displaced in vivo [3H]DASB (N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine) binding from rat cortex and hippocampus, indicating that vilazodone occupies 5-HT transporters in vivo. Using in vivo microdialysis, vilazodone (10 mg/kg p.o.) was demonstrated to cause a 2-fold increase in extracellular 5-HT but no change in noradrenaline or dopamine levels in frontal cortex of freely moving rats. In contrast, administration of 8-OH-DPAT (0.3 mg/kg s.c.), either alone or in combination with a serotonin specific reuptake inhibitor (SSRI; paroxetine, 3 mg/kg p.o.), produced no increase in cortical 5-HT whilst increasing noradrenaline and dopamine 2 and 4 fold, respectively. A 2-fold increase in extracellular 5-HT levels (but no change in noradrenaline or dopamine levels) was observed after combination of the 5-HT(1A) receptor antagonist, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(pyridinyl)cyclohexanecarboxamide) (WAY-100635; 0.3 mg/kg s.c.) and paroxetine (3 mg/kg p.o.). In summary, vilazodone behaved as a high efficacy partial agonist at the rat hippocampal 5-HT1A receptors in vitro and occupied 5-HT transporters in vivo. In vivo vilazodone induced a selective increase in extracellular levels of 5-HT in the rat frontal cortex. This profile was similar to that seen with a 5-HT1A receptor antagonist plus an SSRI but in contrast to 8-OH-DPAT either alone or in combination with paroxetine., The mechanism of the antidepressant effect of vilazodone is not fully understood but is thought to be related to its enhancement of serotonergic activity in the CNS through selective inhibition of serotonin reuptake. Vilazodone is also a partial agonist at serotonergic 5-HT1A receptors; however, the net result of this action on serotonergic transmission and its role in vilazodone's antidepressant effect are unknown., The recently approved antidepressant vilazodone, a serotonin (5-HT)1A receptor partial agonist/selective 5-HT reuptake inhibitor offers new possibilities to study the underlying mechanisms of depression pharmacotherapy and of 5-HT augmenting antidepressants. ... 5-HT levels /were measured/ in two subregions of the rat prefrontal cortex by microdialysis, and 5-hydroxytryptophan (5-HTP) accumulation and tissue 5-HT concentrations ex vivo. Vilazodone-induced maximal 5-HT levels were similar in the medial and the lateral cortex and were up to sixfold higher than those induced by paroxetine, citalopram, or fluoxetine tested in parallel. Depolarization/autoreceptor-insensitive 5-HT release by vilazodone could be excluded. The citalopram (1 uM, locally infused)-induced increase of 5-HT was further increased by vilazodone (1 mg/kg i.p.), but not by citalopram (10 mg/kg i.p.). Unlike fluoxetine, vilazodone-induced extracellular 5-HT output was not potentiated by cotreatment with the 5-HT1A receptor blocker N-[2-(4-{2-methoxyphenyl}-1-piperazinyl)-ethyl]-N-2-pyridinylcyclohexanecarboxamide (WAY 100635). In contrast to fluoxetine, vilazodone exhibited intrinsic 5-HT1A agonist activity: it reduced, similar to (+/-)-8-hydroxy-2-(dipropylamino)-tetralin (8-OH-DPAT), 5-HTP accumulation in striatum and n. raphe of reserpinized rats. Hence, vilazodone's agonistic actions must be 5-HT1A receptor-related since endogenous 5-HT is lacking in the reserpine-depleted animal. In spite of high intrinsic 5-HT1A activity in reserpinized rats, the net effect of vilazodone at release-regulating 5-HT1A autoreceptors must be inhibitory, leading to markedly increased 5-HT output. Another possibility is that vilazodone rapidly desensitizes autoinhibitory 5-HT1A receptors by an unknown mechanism., This study examined the effect of vilazodone, a combined serotonin (5-HT) reuptake inhibitor and 5-HT(1A) receptor partial agonist, paroxetine and fluoxetine on the sensitivity of 5-HT(1A) autoreceptors of serotonergic dorsal raphe nucleus neurons in rats. These effects were assessed by determining the intravenous dose of (+/-)-8-hydroxy-2-(di-n-propylamino)-tetralin (8-OH-DPAT) required to suppress the basal firing rate of these neurons by 50% (ID50) in anesthetized rats using in vivo electrophysiology. 5-HT uptake inhibition was determined by the ability of the compounds to reverse (+/-)-p-chloroamphetamine (PCA)-induced rat hypothalamic 5-HT depletion ex vivo. Acute vilazodone administration (0.63 and 2.1 umol/kg, s.c.), compared with vehicle, significantly increased (2-3-fold) the ID50 of 8-OH-DPAT at 4 hr, but not 24 hr after administration. Subchronic administration (3 days) significantly increased the ID50 value at 4 hr (3-4-fold) and at 24 hr (approximately 2-fold). In contrast, paroxetine and fluoxetine at doses that were supramaximal for 5-HT uptake inhibition did not significantly alter the ID50 value of 8-OH-DPAT after acute or subchronic administration. Vilazodone antagonized the action of PCA 3.5 hr and 5 hr after a single dose (ID50 1.49 and 0.46 umol/kg, s.c., respectively), but was inactive 18 hr post-administration, corroborating the electrophysiological results at 24 hr following acute administration. The results are consistent with the concept of rapid and, following repeated treatment, prolonged inhibition of 5-HT(1A) autoreceptors by vilazodone. This effect could occur by either direct interaction with, or desensitization of, these receptors, an effect which cannot be ascribed to vilazodone's 5-HT reuptake inhibiting properties. | |

| Record name | Vilazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vilazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid from ethyl acetate | |

CAS No. |

163521-12-8 | |

| Record name | Vilazodone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163521-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vilazodone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vilazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vilazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VILAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S239O2OOV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vilazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vilazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 227-279 °C /Vilazodone hydrochloride/ | |

| Record name | Vilazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.